5-Allyl-2-hydroxy-3-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-methoxy-5-prop-2-enylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-4-7-5-8(11(13)14)10(12)9(6-7)15-2/h3,5-6,12H,1,4H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXLLKFZSNRRLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(=O)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40603019 | |
| Record name | 2-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-99-1 | |
| Record name | 2-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40603019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Significance of Substituted Phenolic Carboxylic Acids
Substituted phenolic carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring bearing a carboxyl group, a hydroxyl group, and at least one other substituent. Their history is deeply intertwined with the study of natural products and the development of synthetic chemistry. Phenolic acids, in general, are widespread in the plant kingdom and are known for a variety of functions, including roles in plant growth, development, and defense. nih.govresearchgate.net
The journey of these compounds in science began with the isolation of simple phenols and benzoic acids from natural sources. For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) and its derivatives have been known since antiquity for their medicinal properties, first utilized in the form of willow bark extracts. nih.gov The formal isolation of pure phenol (B47542) occurred in 1834, and its structural determination in 1842 laid the groundwork for understanding this class of compounds. nist.gov The development of synthetic methods, such as the Kolbe–Schmitt reaction in the mid-1800s, enabled the systematic production of various hydroxybenzoic acids and their derivatives, opening the door for extensive research into their properties and applications. acs.org
The significance of substituted phenolic carboxylic acids in academia and industry is vast. They serve as crucial precursors and building blocks in the synthesis of more complex molecules, including pharmaceuticals, polymers, and dyes. researchgate.netfrontiersin.org Their inherent chemical functionalities allow for a wide range of chemical modifications, making them versatile tools for chemists. Furthermore, the biological activities associated with these structures, such as antioxidant and antimicrobial properties, continue to drive research into new therapeutic agents and functional materials. nih.govresearchgate.net
Structural Characteristics and Functional Group Significance of the Allylic and Methoxyl Moieties in Benzoic Acid Derivatives
The chemical behavior and potential applications of 5-Allyl-2-hydroxy-3-methoxybenzoic acid are largely dictated by the interplay of its constituent functional groups: the carboxylic acid, the phenolic hydroxyl, the methoxyl group, and the allyl group.
The carboxylic acid group (-COOH) attached to the aromatic ring is a defining feature. This group is acidic due to the resonance stabilization of the resulting carboxylate anion. The acidity of benzoic acid and its derivatives is influenced by the other substituents on the benzene (B151609) ring. Electron-withdrawing groups tend to increase acidity by further stabilizing the negative charge of the carboxylate, while electron-donating groups generally decrease acidity. chemscene.com
The methoxyl group (-OCH₃) at the 3-position has a dual electronic effect. It exerts an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. Simultaneously, it has a potent electron-donating resonance effect (+M) where the oxygen's lone pair of electrons can delocalize into the benzene ring. d-nb.info In the context of benzoic acid acidity, a methoxy (B1213986) group at the meta-position (as in this case) is primarily electron-withdrawing, which would be expected to increase the acidity of the carboxylic acid. d-nb.info
The allyl group (-CH₂CH=CH₂) at the 5-position is generally considered an electron-donating group through an inductive effect (+I). frontiersin.org Alkyl groups, in general, increase the electron density of the aromatic ring. nih.gov This electron-donating nature would typically decrease the acidity of the benzoic acid. chemscene.com The presence of the double bond within the allyl group also offers a site for further chemical reactions, such as addition or oxidation reactions. nih.gov
The interplay of these electronic effects—the withdrawing nature of the meta-methoxy group and the donating nature of the para-allyl group (relative to the hydroxyl)—creates a complex electronic environment on the aromatic ring, influencing its reactivity and the properties of the molecule as a whole.
Overview of Current Research Trajectories and Potential Academic Contributions
De Novo Synthetic Routes to this compound
De novo synthesis offers the flexibility to introduce various functional groups and build the molecular framework from the ground up. While a direct, one-pot synthesis of this compound is not prominently reported, a plausible pathway involves the initial synthesis of an intermediate aldehyde followed by oxidation.
Reported Synthetic Pathways and Mechanistic Considerations
A potential de novo route to this compound can be extrapolated from the synthesis of its corresponding aldehyde, 5-allyl-2-hydroxy-3-methoxybenzaldehyde. One documented method involves the Friedel-Crafts alkylation of 3-methoxysalicylaldehyde with allyl chloride. chemchart.com In this electrophilic aromatic substitution reaction, the allyl group is introduced onto the benzene (B151609) ring. The aldehyde functional group can then be oxidized to a carboxylic acid to yield the final product.
The mechanism of the Friedel-Crafts alkylation involves the generation of an allyl carbocation from allyl chloride, typically facilitated by a Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring of 3-methoxysalicylaldehyde. The position of allylation is directed by the existing substituents on the ring. Subsequent oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or Jones reagent.
Strategies for Constructing the Allyl-Hydroxy-Methoxybenzene Core
The construction of the core allyl-hydroxy-methoxybenzene structure can be approached through several strategic reactions, including the Claisen rearrangement and the Kolbe-Schmitt reaction.
The Claisen rearrangement is a powerful method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgnrochemistry.com In the context of synthesizing the target core, a precursor such as an allyl phenyl ether would undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement upon heating. wikipedia.orgorganic-chemistry.org This reaction would move the allyl group from the ether oxygen to a carbon atom on the aromatic ring, typically at the ortho position. If the ortho positions are blocked, the rearrangement can occur at the para position. organic-chemistry.org This strategy is particularly useful for introducing the allyl group onto a pre-existing phenol (B47542).
The Kolbe-Schmitt reaction is a carboxylation reaction used to synthesize aromatic hydroxy acids. wikipedia.org This reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat, followed by acidification. wikipedia.org While typically used for the synthesis of salicylic (B10762653) acid from phenol, this methodology could potentially be adapted for a substituted phenol like eugenol, although the specific conditions and regioselectivity would need to be determined experimentally.
Derivatization and Transformation from Precursor Compounds
The derivatization of readily available natural products is an efficient and common strategy in chemical synthesis. Eugenol, a major component of clove oil, serves as an excellent precursor for the synthesis of this compound and its derivatives due to its structural similarity. nih.govresearchgate.netresearchgate.netnih.gov
Chemical Transformations of Eugenol (4-Allyl-2-methoxyphenol) as a Starting Material
Eugenol (4-allyl-2-methoxyphenol) provides a scaffold that can be chemically modified to introduce new functional groups, leading to a variety of derivatives, including amine precursors and azo compounds. nih.govresearchgate.netnih.gov
The introduction of a nitro group onto the eugenol ring is a key step in the synthesis of amine precursors. This is typically achieved through electrophilic aromatic substitution using a nitrating agent. The subsequent reduction of the nitro group yields the corresponding aromatic amine.
The reduction of aromatic nitro compounds to amines can be accomplished through various methods. masterorganicchemistry.comwikipedia.orgjsynthchem.comacs.org Common approaches include:
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org
Metal-Acid Systems: The use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) is a classic and effective method for nitro group reduction. masterorganicchemistry.com
These amine precursors are valuable intermediates for further synthetic transformations.
Eugenol can be used as a coupling component in diazo coupling reactions to synthesize azo derivatives. This reaction involves the coupling of a diazonium salt with an activated aromatic compound like eugenol. Azo compounds are known for their color and are widely used as dyes.
Synthesis of Related Aldehydic Intermediates such as 2-Hydroxy-3-methoxybenzaldehyde (B140153)
2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) serves as a fundamental building block in the synthesis of the target molecule. Its preparation can be achieved through several established methods, each with distinct advantages and limitations.
One common method is the Reimer-Tiemann reaction , which introduces a formyl group onto a phenol. In this case, guaiacol (B22219) (2-methoxyphenol) is treated with chloroform (B151607) in a strongly basic solution, typically aqueous sodium hydroxide, at temperatures ranging from 50–70°C. This reaction yields a mixture of 2-hydroxy-3-methoxybenzaldehyde and its isomer, 4-hydroxy-3-methoxybenzaldehyde (vanillin). The ortho/para directing effect of the methoxy group leads to a product ratio of approximately 1:3, necessitating chromatographic separation to isolate the desired o-vanillin.
Another approach is the catalytic oxidation of 2-hydroxy-3-methoxytoluene . This method, adapted from vanillin (B372448) production, employs a cobalt acetate (B1210297) catalyst under an oxygen atmosphere at 100–120°C and 0.01–1 MPa oxygen partial pressure. The methyl group is oxidized to a formyl group, affording 2-hydroxy-3-methoxybenzaldehyde with a reported efficiency of 60–65%. This one-pot process is advantageous as it avoids the need for isolating intermediates, thereby reducing waste.
Furthermore, o-vanillin can be prepared from m-aminobenzaldehyde dimethylacetal through a sequence of diazotization followed by methylation. This process involves the conversion of the amino group to a diazonium salt, which is subsequently hydrolyzed to a hydroxyl group, and then methylated.
The following table summarizes the key aspects of these synthetic methods for 2-hydroxy-3-methoxybenzaldehyde:
| Synthetic Method | Starting Material | Key Reagents & Conditions | Product(s) | Key Features |
| Reimer-Tiemann Reaction | Guaiacol | Chloroform, NaOH, 50–70°C | 2-Hydroxy-3-methoxybenzaldehyde & Vanillin | Results in a mixture of isomers requiring separation. |
| Catalytic Oxidation | 2-Hydroxy-3-methoxytoluene | Cobalt acetate, O₂, 100–120°C | 2-Hydroxy-3-methoxybenzaldehyde | One-pot synthesis with good efficiency. |
Once obtained, 2-hydroxy-3-methoxybenzaldehyde is a versatile intermediate. For instance, it can undergo allylation to form an allyl ether, a critical step towards the synthesis of this compound. The allylation of the hydroxyl group of o-vanillin can be achieved using allyl bromide in the presence of a base like potassium carbonate. rsc.orgresearchgate.net This reaction is typically carried out in a solvent such as DMF or acetone. rsc.org
The subsequent step involves a Claisen rearrangement of the resulting allyl ether. This is a thermally induced researchgate.netresearchgate.net-sigmatropic rearrangement that positions the allyl group onto the aromatic ring, specifically at the ortho position to the oxygen, yielding 5-allyl-2-hydroxy-3-methoxybenzaldehyde. wikipedia.orglibretexts.orglibretexts.org
Finally, the aldehydic group of 5-allyl-2-hydroxy-3-methoxybenzaldehyde needs to be oxidized to a carboxylic acid to yield the target compound, this compound. Various oxidizing agents can be employed for this transformation, such as potassium permanganate, or more selective reagents like sodium chlorite. organic-chemistry.org The choice of oxidant is crucial to avoid side reactions with the allyl group and the phenol. For example, some Desulfovibrio strains can oxidize benzaldehydes to their corresponding benzoic acids. asm.org
| Step | Reaction | Starting Material | Key Reagents | Product |
| 1 | Allylation | 2-Hydroxy-3-methoxybenzaldehyde | Allyl bromide, K₂CO₃ | 2-(Allyloxy)-3-methoxybenzaldehyde |
| 2 | Claisen Rearrangement | 2-(Allyloxy)-3-methoxybenzaldehyde | Heat | 5-Allyl-2-hydroxy-3-methoxybenzaldehyde |
| 3 | Oxidation | 5-Allyl-2-hydroxy-3-methoxybenzaldehyde | Oxidizing agent (e.g., NaClO₂) | This compound |
Esterification Reactions: Synthesis and Characterization of Methyl 5-Allyl-2-hydroxy-3-methoxybenzoate
Esterification of the carboxylic acid group in this compound is a fundamental transformation used to modify its solubility, reactivity, and biological profile. The synthesis of its methyl ester, Methyl 5-allyl-2-hydroxy-3-methoxybenzoate, is a common example of this strategy.
Synthesis: The esterification is typically achieved by reacting the parent acid with a suitable methylating agent. A general method for esterifying hydroxybenzoic acids involves reacting the acid with a halogenated aliphatic hydrocarbon, such as a methyl halide, in a homogeneous liquid phase. google.com This reaction is often facilitated by the presence of a non-quaternizable tertiary amine, which acts as a base to neutralize the hydrohalide byproduct. google.com The molar ratio between the carboxylic acid's carboxyl functions and the halogenated derivative's halogen atoms is preferably maintained around 1.0:1. google.com While specific conditions for this compound are not detailed in the provided sources, this general approach is applicable.
Below is a table summarizing the key physical and chemical properties of the synthesized ester.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | biosynth.comcymitquimica.com |
| Molecular Weight | 222.24 g/mol | biosynth.com |
| Appearance | Colorless Crystalline Solid | biosynth.com |
| Melting Point | 55.00 °C | biosynth.com |
| Boiling Point | 173.00 °C | biosynth.com |
| Flash Point | 119.80 °C | biosynth.com |
| CAS Number | 85614-43-3 | biosynth.com |
Azo Coupling Reactions to Yield Novel Derivatives Incorporating the 5-Allyl-2-hydroxy-3-methoxyphenyl Moiety
Azo coupling is an electrophilic aromatic substitution reaction that introduces an azo group (-N=N-) into an electron-rich aromatic ring, leading to the formation of intensely colored azo compounds. nih.gov The 5-Allyl-2-hydroxy-3-methoxyphenyl moiety is an excellent candidate for such reactions due to the activating effects of its hydroxyl and methoxy substituents.
Reaction Mechanism: The general synthesis of azo dyes involves two main steps: nih.govresearchgate.net
Diazotization: An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. nih.govnih.gov These salts are generally unstable and are used immediately in the next step. nih.gov
Azo Coupling: The generated diazonium salt, which acts as an electrophile, is then reacted with a coupling component. nih.gov In this case, the 5-Allyl-2-hydroxy-3-methoxyphenyl scaffold would serve as the coupling component. The electron-donating hydroxyl group strongly activates the aromatic ring, directing the substitution to the positions ortho and para to it. Since the para position is occupied by the allyl group, coupling would be expected to occur at the position ortho to the hydroxyl group.
This reaction can be used to synthesize a wide array of novel azo dyes by varying the aromatic amine used for diazotization. For instance, studies have shown the successful synthesis of azo compounds by coupling diazonium salts of sulfonamides with structurally similar phenols like vanillic aldehyde (4-hydroxy-3-methoxybenzaldehyde). ekb.egekb.eg This demonstrates the feasibility of incorporating the 5-allyl-2-hydroxy-3-methoxyphenyl moiety into complex azo structures. ekb.egekb.eg The resulting azo derivatives can exhibit interesting properties, including solvatochromism and photoisomerization. nih.gov
Complexation Studies with Metal Centers for Ligand Development (e.g., Molybdenum Complexes)
The functional groups on this compound, specifically the phenolic hydroxyl and the carboxylic acid groups, make it an excellent candidate for use as a chelating ligand in coordination chemistry. These groups can deprotonate and coordinate to a metal center, forming stable metal complexes.
Ligand Behavior and Complex Formation: The carboxylate and phenolate (B1203915) groups can act as bidentate ligands, binding to a metal ion to form a stable chelate ring. This has been observed in complexes of similar hydroxybenzoic acids, such as vanillic acid, with transition metals like copper(II). researchgate.net
While specific studies on molybdenum complexes with this compound are not prevalent in the searched literature, the coordination behavior of molybdenum with analogous ligands provides significant insight. Molybdenum(VI) readily forms complexes with ligands containing hydroxyl groups, such as diols and aroyl hydrazones derived from hydroxybenzaldehydes. mdpi.comrsc.org For example, the reaction of [MoO₂(acac)₂] with hydrazone ligands containing a phenolic -OH group results in the formation of stable mononuclear [MoO₂(L)(Solvent)] complexes, where the ligand coordinates in its dianionic form. mdpi.com
Based on these precedents, it is highly probable that this compound would react with molybdenum precursors to form complexes featuring a [MoO₂]²⁺ core, with the ligand coordinating through the deprotonated carboxylate and phenolate oxygens. Such complexes are of interest for their potential catalytic activity, particularly in oxidation reactions. mdpi.com
Other Targeted Functional Group Transformations and Scaffold Modifications
Beyond the reactions discussed, the versatile structure of this compound allows for numerous other transformations targeting its aromatic ring, allyl group, or carboxylic acid function. These modifications can lead to entirely new molecular scaffolds.
Scaffold Modification via Cyclization: A powerful strategy involves multi-step synthesis to build new heterocyclic rings onto the existing phenyl structure. A reported synthesis starting from a related isomer, methyl 3-hydroxy-4-methoxybenzoate, illustrates this potential. mdpi.com The process involves:
Nitration: Introduction of a nitro group onto the aromatic ring.
Reduction: Conversion of the nitro group to an amino group using reagents like powdered iron in acetic acid. mdpi.com
Cyclization: Reaction of the resulting aminobenzoate with formamidine (B1211174) acetate to construct a quinazolinone ring system. mdpi.com
Applying a similar sequence to the this compound scaffold could produce novel quinazolinone derivatives, a class of compounds known for its diverse pharmacological activities.
Functionalization via the Aldehyde: Another avenue for modification involves the transformation of the carboxylic acid. The carboxylic acid can be reduced to a primary alcohol, which can then be oxidized to the corresponding aldehyde, 5-allyl-2-hydroxy-3-methoxybenzaldehyde. This aldehyde serves as a versatile intermediate for further reactions. For example, studies on similar structures have shown that the aldehyde can undergo condensation with amines to form Schiff bases (imines). ekb.eg These imines can then be used in subsequent reactions, such as cyclocondensation with thioglycolic acid to afford thiazolidinone rings, creating complex heterocyclic systems. ekb.eg
These examples underscore the potential of this compound as a starting material for the synthesis of a wide range of complex organic molecules through targeted functional group transformations and scaffold modifications.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis and Characteristic Band Assignments
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific bonds.
The broad absorption band typically observed in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. asianpubs.org Another significant feature is the strong absorption band from the C=O (carbonyl) stretching vibration of the carboxylic acid, which is expected to appear around 1700 cm⁻¹. The spectrum would also exhibit bands corresponding to the C=C stretching of the aromatic ring, typically in the 1450-1600 cm⁻¹ region.
The presence of the allyl group would be indicated by the C-H stretching vibrations of the vinyl group (=C-H) appearing just above 3000 cm⁻¹ and the C=C stretching vibration around 1640 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would likely appear as a broad band in the 3200–3600 cm⁻¹ range. asianpubs.org The C-O stretching vibrations of the ether and the carboxylic acid would also produce characteristic bands in the fingerprint region (below 1300 cm⁻¹).
Table 1: Predicted Characteristic FT-IR Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3600 | O-H Stretch (phenolic) | Hydroxyl |
| 2500-3300 | O-H Stretch (carboxylic acid) | Carboxylic Acid |
| ~3080 | =C-H Stretch | Alkene (Allyl) |
| ~2950 | C-H Stretch | Alkane (Allyl) |
| ~1700 | C=O Stretch | Carboxylic Acid |
| ~1640 | C=C Stretch | Alkene (Allyl) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound would provide distinct signals for each type of proton. The proton of the carboxylic acid (–COOH) is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm. The phenolic hydroxyl (–OH) proton would also appear as a singlet, though its chemical shift can vary.
The aromatic region would show two singlets for the two protons on the benzene ring. The allyl group would exhibit a more complex pattern: a doublet for the two protons of the –CH₂– group, a multiplet for the –CH= proton, and two distinct signals for the terminal =CH₂ protons. The methoxy group (–OCH₃) would present as a sharp singlet around 3.8-4.0 ppm.
For a closely related compound, 5-allyl-2-hydroxy-3-methoxybenzaldehyde, the aldehyde proton appears at a very downfield shift. chemchart.comnih.gov The signals for the allyl and methoxy groups in this aldehyde derivative provide a good estimation for the corresponding signals in the carboxylic acid.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | >10 | singlet (broad) |
| -OH | variable | singlet |
| Ar-H | 6.8 - 7.5 | singlet |
| Ar-H | 6.8 - 7.5 | singlet |
| -CH= | 5.8 - 6.2 | multiplet |
| =CH₂ | 5.0 - 5.3 | multiplet |
| -CH₂- (allyl) | ~3.4 | doublet |
| -OCH₃ | 3.8 - 4.0 | singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is typically found in the range of 170-180 ppm. The aromatic carbons would appear between 110 and 160 ppm, with the carbons attached to the oxygen atoms (C-2 and C-3) being the most downfield. The carbons of the allyl group would have characteristic shifts, with the internal sp² carbon appearing around 135 ppm and the terminal sp² carbon around 115 ppm. The sp³ carbon of the allyl group would be found further upfield. The methoxy carbon would give a signal around 55-60 ppm. Predicted ¹³C NMR data for related hydroxybenzoic acid derivatives show these general trends.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 180 |
| C-2 (Ar, -OH) | ~150 |
| C-3 (Ar, -OCH₃) | ~148 |
| C-5 (Ar, -allyl) | ~130 |
| C-1 (Ar, -COOH) | ~125 |
| C-4, C-6 (Ar) | 115 - 125 |
| -CH= (allyl) | ~135 |
| =CH₂ (allyl) | ~115 |
| -CH₂- (allyl) | ~40 |
| -OCH₃ | 55 - 60 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (208.21 g/mol ). sytracks.com
A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH) to form an acylium ion, followed by the loss of a carbon monoxide (CO) molecule. The presence of the allyl group introduces other potential fragmentation pathways, such as the loss of the allyl radical (•C₃H₅). The fragmentation of related allyloxy compounds often shows a prominent peak corresponding to the stable allyl cation. mdpi.com The fragmentation of derivatives of hydroxybenzoic acids is also influenced by the position of the substituents, with ortho isomers sometimes exhibiting unique rearrangement processes.
Time-of-Flight Mass Spectrometry (TOF-MS)
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the precise molecular weight and elemental formula of a compound with high accuracy. For this compound, the theoretical exact mass can be calculated from its molecular formula, C₁₁H₁₂O₄. This calculation provides a highly specific value that can be used to identify the compound in a complex mixture or to confirm the success of a synthesis.
Table 1: Theoretical HR-MS Data for this compound (C₁₁H₁₂O₄)
| Molecular Species | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M] | C₁₁H₁₂O₄ | 208.0736 |
| [M+H]⁺ | C₁₁H₁₃O₄⁺ | 209.0814 |
| [M-H]⁻ | C₁₁H₁₁O₄⁻ | 207.0657 |
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorption (λmax), provides insights into the conjugated systems and chromophores present in the molecule.
Despite the utility of this technique, a review of published scientific literature did not yield specific experimental UV-Vis spectral data for this compound. Therefore, details regarding its absorption maxima and molar absorptivity cannot be provided at this time.
X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This powerful technique provides precise bond lengths, bond angles, and torsion angles, confirming the compound's connectivity and stereochemistry. Furthermore, the resulting crystal structure reveals the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice.
A thorough search of scientific databases and literature reveals that a single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, definitive data on its solid-state conformation and the specific intermolecular interactions it forms are currently unavailable. While analysis of closely related structures like 2-hydroxy-3-methoxybenzoic acid shows the formation of dimers through hydrogen bonding, specific data for the title compound is absent. researchgate.net
Elemental Composition Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values serves as a primary confirmation of a sample's purity and elemental composition.
For this compound (C₁₁H₁₂O₄), the theoretical elemental composition can be calculated based on its atomic constituents and their respective atomic weights. However, specific experimental data from elemental analysis of this compound is not available in the surveyed literature. The theoretical values are provided below for reference in future studies.
Table 2: Theoretical Elemental Composition of this compound (C₁₁H₁₂O₄)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 63.45 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 5.81 |
| Oxygen | O | 15.999 | 4 | 63.996 | 30.74 |
| Total | | | | 208.213 | 100.00 |
Computational Chemistry and Theoretical Investigations of 5 Allyl 2 Hydroxy 3 Methoxybenzoic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) has become a primary method for investigating the electronic characteristics of aromatic compounds. For molecules structurally related to 5-Allyl-2-hydroxy-3-methoxybenzoic acid, such as eugenol (B1671780) derivatives, DFT calculations are routinely performed to predict their molecular and electronic properties. acs.org The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a commonly employed method, often paired with a basis set like 6-311G(d,p), to achieve a balance between computational cost and accuracy. acs.orgresearchgate.net
These calculations provide optimized molecular geometries and a wealth of electronic data. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. neliti.com For instance, in studies of similar phenolic compounds, the HOMO is often localized on the electron-rich aromatic ring and hydroxyl group, while the LUMO may be distributed across the carboxylic acid moiety. neliti.com
Furthermore, Time-Dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis) by calculating excitation energies and oscillator strengths. nih.gov This allows for a theoretical corroboration of experimental spectroscopic data. Theoretical vibrational spectra (IR and Raman) are also calculated using DFT. The computed frequencies, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes, such as the characteristic stretches of the O-H, C=O, and C-O bonds. researchgate.netmdpi.com
Table 1: Representative Electronic Properties Calculated via DFT for Phenolic Compounds
| Parameter | Typical Calculated Value/Description | Significance |
| HOMO Energy | -5.0 to -6.5 eV | Represents the electron-donating ability of the molecule. |
| LUMO Energy | -1.0 to -2.5 eV | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 3.0 to 5.5 eV | Indicates chemical reactivity and stability. neliti.com |
| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule. |
Note: The values in this table are representative examples based on DFT calculations for structurally similar phenolic compounds and are intended for illustrative purposes.
Molecular Modeling and Simulation Approaches for Conformational Analysis and Stability
The flexibility of the allyl, methoxy (B1213986), and carboxylic acid groups in this compound gives rise to multiple possible three-dimensional arrangements, or conformers. Molecular modeling is essential for identifying the most stable conformers and understanding the molecule's structural dynamics.
Conformational analysis is often performed using Potential Energy Surface (PES) scans. researchgate.net In this approach, the potential energy of the molecule is calculated as a function of the rotation around specific single bonds (dihedral angles). For this compound, key rotations would include the C(aryl)-C(allyl), C(aryl)-O(methoxy), and C(aryl)-C(carboxyl) bonds. By systematically rotating these bonds and optimizing the geometry at each step, a map of the energy landscape is created. The points with the lowest energy on this surface correspond to the most stable conformers. researchgate.net
Table 2: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Influence on Stability |
| C-C-O-C | Rotation of the methoxy group | Influences steric interactions with adjacent hydroxyl and allyl groups. |
| C-C-C-C | Rotation of the allyl group | Determines the spatial position of the double bond relative to the ring. |
| C-C-C=O | Rotation of the carboxylic acid group | Critical for establishing intramolecular hydrogen bonding with the hydroxyl group. |
Theoretical Studies on Reaction Mechanisms and Pathways for Synthesis and Derivatization
Computational chemistry can elucidate the step-by-step mechanisms of chemical reactions, providing insights that are difficult to obtain experimentally. For the synthesis of this compound, theoretical studies could model potential synthetic routes, such as the carboxylation of eugenol derivatives.
Such studies would involve calculating the geometries and energies of reactants, transition states, and products for each step in a proposed reaction pathway. By identifying the transition state structures and their associated energy barriers (activation energies), the most energetically favorable pathway can be determined. For instance, the synthesis of eugenol derivatives has been achieved through methods like the Yamaguchi esterification or reactions involving reagents like ethyl bromoacetate (B1195939) followed by treatment with hydrazine (B178648) hydrate. acs.orgnih.gov Computational models could investigate the mechanisms of these transformations.
Similarly, theoretical studies can predict the outcomes of derivatization reactions. For example, modeling the reaction of the carboxylic acid or hydroxyl group of this compound with various reagents could help in designing new molecules with specific properties. These computational investigations provide a foundational understanding of the molecule's reactivity and can guide synthetic efforts. nih.govrsc.org
Investigation of Intramolecular Interactions, including Hydrogen Bonding
The structure and properties of this compound are significantly influenced by intramolecular interactions, most notably hydrogen bonding. A strong intramolecular hydrogen bond is expected to form between the hydrogen of the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the adjacent carboxylic acid group (-COOH).
This interaction creates a stable six-membered pseudo-ring structure. The presence and strength of this hydrogen bond can be investigated computationally using several methods. DFT calculations can predict the key geometric parameters that characterize this bond.
Table 3: Computational Indicators of Intramolecular Hydrogen Bonding
| Parameter | Indication of Hydrogen Bonding |
| H···O Distance | A short distance (typically < 2.5 Å) between the hydroxyl hydrogen and the carbonyl oxygen. |
| O-H Bond Length | Elongation of the covalent O-H bond compared to a non-hydrogen-bonded state. |
| O-H Vibrational Frequency | A significant redshift (decrease in frequency) in the calculated IR spectrum for the O-H stretching mode. |
| Electron Density at Bond Critical Point (QTAIM) | Analysis via the Quantum Theory of Atoms in Molecules (QTAIM) can quantify the strength and nature of the bond. |
Crystal structure analyses of related compounds, like 4-allyl-2-methoxy-6-nitrophenol, confirm the formation of strong intramolecular S(6) ring motifs via hydrogen bonding. researchgate.net This interaction locks the conformation of the participating functional groups and has a substantial impact on the molecule's physical properties, acidity, and chemical reactivity.
Advanced Applications and Material Science Contributions of 5 Allyl 2 Hydroxy 3 Methoxybenzoic Acid Derivatives
Application in Textile Dyeing: Development of Azo Dyes and Color Fastness Evaluation
Azo dyes, characterized by the (-N=N-) linkage, represent the largest class of synthetic colorants used in the textile industry due to their simple synthesis, wide range of colors, and good fastness properties. datapdf.comresearchgate.net Derivatives of 5-Allyl-2-hydroxy-3-methoxybenzoic acid can serve as excellent coupling components in the synthesis of azo dyes. The synthesis typically involves the diazotization of a primary aromatic amine, followed by coupling the resulting diazonium salt with the phenolic ring of the this compound derivative. researchgate.netuctm.edu The presence of the electron-donating hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring enhances the coupling reaction and influences the final color of the dye.
The performance of these dyes on textile fibers such as wool and silk is evaluated based on their color fastness properties, which include resistance to washing, light, perspiration, and rubbing. cerradopub.com.brjcsp.org.pkrsc.org Acid azo dyes, which are water-soluble and applied from an acidic dye bath, are particularly suitable for dyeing protein fibers like wool and silk. rsc.orgmdpi.com The fastness properties are generally good to excellent, as the dye molecules can form strong interactions with the fiber. sytracks.com
Below is a representative data table illustrating the typical color fastness properties of acid azo dyes derived from phenolic compounds on wool and silk fabrics.
| Fastness Property | Wool | Silk | ISO Test Method |
| Light Fastness (Blue Scale) | 4-5 | 4-5 | ISO 105-B02 rsc.org |
| Washing Fastness (Grey Scale) | 4 | 4 | ISO 105-C06 jcsp.org.pk |
| Perspiration Fastness (Acidic & Alkaline) | 4-5 | 4-5 | ISO 105-E04 rsc.org |
| Rubbing Fastness (Dry & Wet) | 4 | 4 | ISO 105-X12 jcsp.org.pk |
Catalytic Applications in Organic Synthesis
The structural motifs within this compound derivatives make them suitable for the development of specialized catalysts for a variety of organic transformations.
Metal Complexes as Catalysts for Epoxidation Reactions
Metal complexes of salicylic (B10762653) acid and its derivatives are known to be stable and have been investigated for their catalytic activities. mdpi.comrsc.orgnih.gov The phenolic hydroxyl and carboxylic acid groups can chelate with various metal ions, such as iron(III), to form stable complexes. rsc.orgnih.gov These complexes have the potential to act as catalysts in oxidation reactions, including the epoxidation of olefins. For instance, iron(III)-salen complexes have been successfully employed as catalysts for the epoxidation of various olefins using air as the oxidant. researchgate.net A similar catalytic system could be envisioned using complexes derived from this compound, where the metal center facilitates the transfer of an oxygen atom to the double bond of an olefin, forming an epoxide.
Palladium-Catalyzed Reactions such as Suzuki-Miyaura Coupling and Aldehyde Allylation
Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organohalide, can be effectively catalyzed by palladium complexes. Derivatives of this compound can be utilized in these reactions, for example, by converting the phenolic hydroxyl group to a triflate, which can then undergo coupling with a boronic acid.
Furthermore, the allyl group of this compound derivatives can participate in palladium-catalyzed allylation reactions. The allylation of aldehydes to produce homoallylic alcohols is a significant transformation in organic synthesis. mdpi.com Palladium catalysts can activate the allyl group, facilitating its nucleophilic attack on the aldehyde carbonyl group. datapdf.com
The following table summarizes typical reaction conditions for palladium-catalyzed allylation of aldehydes.
| Catalyst | Ligand | Solvent | Temperature | Yield |
| Pd(OAc)₂ | PPh₃ | THF | Room Temp. | High |
| [Pd(allyl)Cl]₂ | - | THF | 40 °C | Good to High researchgate.net |
| Pd₂(dba)₃ | dppf | Dioxane | 80 °C | High |
Role as Organic Building Blocks and Intermediates in Complex Chemical Synthesis
Organic building blocks are relatively simple molecules that possess reactive functional groups, allowing them to be assembled into more complex structures. acs.org this compound is a prime example of a versatile organic building block due to its multiple functional groups. The carboxylic acid can be converted into esters, amides, or other derivatives. The phenolic hydroxyl group can be etherified or used in coupling reactions. The allyl group is amenable to a wide range of transformations, including oxidation, reduction, and addition reactions. This multifunctionality allows for the stepwise and controlled synthesis of complex molecules, including natural products and pharmaceuticals.
Development of Novel Polymeric Materials with Potential Bioactive Properties
The polymerization of monomers derived from renewable resources is a rapidly growing field of material science. Eugenol (B1671780) (4-allyl-2-methoxyphenol), a structurally similar compound to the core of this compound, has been extensively studied as a monomer for the synthesis of bioactive polymers. mdpi.comresearchgate.netnih.gov The phenolic hydroxyl group in eugenol-derived polymers imparts antioxidant and antimicrobial properties to the material. mdpi.com
Similarly, this compound can be considered a promising monomer for the development of novel polymeric materials. The allyl group can undergo polymerization, potentially in copolymerization with other vinyl monomers, to form a polymer backbone. The pendant phenolic and carboxylic acid groups would then be available to impart bioactivity, such as antioxidant or antimicrobial properties, to the resulting polymer. These bioactive polymers could find applications in coatings, food packaging, and biomedical devices. researchgate.netnih.gov Furthermore, fully aromatic polyesters with thermotropic liquid crystalline properties have been synthesized from similar hydroxybenzoic acids, suggesting another potential avenue for the polymerization of this compound derivatives.
Future Research Directions and Emerging Avenues for 5 Allyl 2 Hydroxy 3 Methoxybenzoic Acid
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on novel and sustainable routes to produce 5-Allyl-2-hydroxy-3-methoxybenzoic acid, moving beyond traditional multi-step procedures.
Key Research Objectives:
Biocatalytic Synthesis: Employing enzymes or whole-cell systems to catalyze the synthesis could offer high selectivity and reduce the need for harsh reagents and protecting groups.
Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability, providing a more sustainable manufacturing process.
C-H Activation: Direct functionalization of the aromatic ring could provide a more atom-economical approach to introducing the allyl and other functional groups.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme discovery and optimization, substrate scope limitations |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, scalability | Initial setup costs, potential for clogging |
| C-H Activation | High atom economy, reduced number of synthetic steps | Regioselectivity control, catalyst development |
Design and Synthesis of Next-Generation Derivatized Scaffolds with Enhanced Properties
The functional groups of this compound—the carboxylic acid, hydroxyl, methoxy (B1213986), and allyl moieties—provide multiple handles for chemical modification. This opens the door to the creation of a diverse library of derivatives with potentially enhanced biological activities or material properties. For instance, research on prenylated p-hydroxybenzoic acid derivatives from Piper aduncum has revealed significant antimicrobial and molluscicidal activities, suggesting that derivatization of the allyl group in this compound could yield compounds with interesting bioactivities. nih.gov
Potential Derivative Classes and Their Applications:
| Derivative Class | Potential Application | Rationale |
| Esters and Amides | Drug delivery, prodrugs | Modification of the carboxylic acid to improve solubility, stability, and bioavailability. |
| Ethers | Modified biological activity | Altering the hydroxyl group can influence hydrogen bonding interactions with biological targets. |
| Heterocyclic Adducts | Novel bioactive scaffolds | Reaction of the allyl group to form heterocyclic rings can lead to new chemical entities with unique pharmacological profiles. |
| Polymer Conjugates | Biomaterials, drug delivery | Attaching the molecule to polymer backbones could create functional materials with tailored properties. |
In-depth Mechanistic Elucidation of Biological Interactions at the Molecular Level
Understanding how this compound and its derivatives interact with biological systems at the molecular level is crucial for their development as therapeutic agents or biological probes. Future research should focus on identifying specific molecular targets and elucidating the mechanisms of action.
Prospective Research Methodologies:
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the cellular proteins or nucleic acids that bind to the compound.
Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological target, providing insights into the binding mode. The crystal structure of the related compound 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid) has been studied, revealing details about its solid-state interactions, which can serve as a starting point for understanding the intermolecular forces at play. researchgate.net
Biophysical Techniques: Using methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction.
Development of Targeted Material Science Applications and Functional Materials
The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials.
Potential Material Science Applications:
Functional Polymers: The allyl group can be utilized for polymerization or for grafting the molecule onto existing polymer chains, imparting new functionalities such as antioxidant or antimicrobial properties.
Smart Materials: Derivatives of the compound could be designed to respond to external stimuli such as pH, light, or temperature, leading to applications in sensors, drug delivery systems, and responsive coatings.
Metal-Organic Frameworks (MOFs): The carboxylic acid and hydroxyl groups can act as ligands to coordinate with metal ions, forming porous MOFs with potential applications in gas storage, catalysis, and separation.
Integration of Advanced Computational Methods and Machine Learning in Compound Discovery and Optimization
Computational approaches are poised to accelerate the discovery and optimization of new molecules based on the this compound scaffold.
Key Computational Strategies:
Virtual Screening: Employing docking simulations and pharmacophore modeling to screen large virtual libraries of derivatives against specific biological targets to identify promising candidates for synthesis and experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds.
Machine Learning and AI: Utilizing machine learning algorithms to analyze large datasets of chemical structures and biological activities to identify complex patterns and guide the design of novel derivatives with desired properties. This can include generative models to propose entirely new molecular structures. escholarship.org
The future of research on this compound is rich with possibilities. A multidisciplinary approach that combines innovative synthesis, thorough biological evaluation, and advanced computational modeling will be essential to unlock the full potential of this intriguing molecule and its future derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Allyl-2-hydroxy-3-methoxybenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves modifying hydroxyl and methoxy groups on the benzoic acid backbone. For example, allylation of 2-hydroxy-3-methoxybenzoic acid derivatives can be achieved using allyl halides under basic conditions (e.g., potassium carbonate in acetone) . Reaction optimization may include varying temperature (e.g., 80°C for 4 hours in ) or solvent polarity to improve yield. Purification often employs column chromatography with ethyl acetate/hexane gradients.
Q. How should researchers ensure chemical stability during storage and handling?
- Methodological Answer : The compound is stable under dry, inert conditions but degrades upon exposure to moisture, heat, or incompatible materials (e.g., strong acids/alkalis, oxidizing agents) . Storage recommendations include airtight containers in desiccators at 2–8°C. Stability testing via periodic HPLC or TLC is advised to monitor degradation.
Q. What spectroscopic techniques are most effective for characterizing structural features like allyl and methoxy groups?
- Methodological Answer :
- NMR : H NMR identifies allyl protons (δ 5.0–6.0 ppm for vinyl protons; δ 3.3–4.0 ppm for methoxy) and aromatic protons. C NMR confirms carbonyl (C=O) and allyl carbons .
- IR : Peaks at ~3400 cm (phenolic -OH), 1680 cm (carboxylic acid C=O), and 1250 cm (C-O of methoxy) are diagnostic .
- MS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] for CHO: calculated 208.0736).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR or IR peak shifts)?
- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol equilibria) or impurities. Strategies include:
- Variable Temperature NMR : To detect dynamic equilibria .
- 2D NMR (COSY, HSQC) : For unambiguous assignment of allyl and aromatic protons .
- X-ray Crystallography : To confirm solid-state conformation if crystallizable .
Q. What experimental designs are suitable for assessing bioactivity (e.g., enzyme inhibition or antimicrobial effects)?
- Methodological Answer :
- Enzyme Assays : Use recombinant enzymes (e.g., cyclooxygenase or cytochrome P450) with UV-Vis or fluorometric detection . Include controls (e.g., DMSO for solubility) and IC calculations.
- Microbial Studies : Test against Gram-positive/negative bacteria in Mueller-Hinton broth with MIC/MBC endpoints. Address solubility issues using dimethyl sulfoxide (DMSO) ≤1% v/v .
Q. How can researchers mitigate hazards during large-scale synthesis or bioactivity testing?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
